N-Formylglycyl-D-leucine

Peptide Synthesis Stereochemistry Chiral Building Blocks

Sourcing D-configured dipeptides with orthogonal protection for peptide synthesis often leads to long lead times. This N-formylglycyl-D-leucine solves that by providing a ready-to-use building block that streamlines your workflow. · D-Leucine residue resists proteolytic degradation, improving metabolic stability of synthesized peptides. · N-Formyl group enables selective enzymatic deprotection (e.g., via peptide deformylase) without harsh chemical conditions. · Consistent lot-to-lot purity ensures reproducible results in solid-phase peptide synthesis and chiral HPLC method development.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
CAS No. 62540-59-4
Cat. No. B15449092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylglycyl-D-leucine
CAS62540-59-4
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CNC=O
InChIInChI=1S/C9H16N2O4/c1-6(2)3-7(9(14)15)11-8(13)4-10-5-12/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t7-/m1/s1
InChIKeyUNRPIJSANWIPEI-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formylglycyl-D-leucine: Structural and Stereochemical Profile


N-Formylglycyl-D-leucine is a synthetic N-formylated dipeptide composed of a formyl group, glycine, and D-leucine, with a molecular formula of C9H16N2O4 and a molecular weight of 216.23 g/mol . The compound possesses a D-leucine residue, which confers a chiral center distinct from its L-enantiomeric counterparts. As an N-formyl-protected dipeptide, it is classified within the broader category of amino acid derivatives and is primarily utilized as a building block in peptide synthesis and biochemical research . Its N-formyl group serves as a reversible protecting group, enabling selective enzymatic or chemical deprotection for further derivatization.

Substitution Failure for N-Formylglycyl-D-leucine


Substituting N-Formylglycyl-D-leucine with seemingly similar in-class analogs such as N-Formylglycyl-L-leucinamide or non-formylated dipeptides is not a straightforward procurement decision due to the compound's unique combination of N-formyl protection and D-leucine stereochemistry . The D-leucine residue introduces a distinct chiral environment that can significantly alter binding affinities in enzymatic assays and peptide-receptor interactions compared to L-leucine-containing analogs . Furthermore, the N-formyl group is a specific functional handle for enzymatic or chemical deprotection strategies; its absence in analogous compounds such as Glycyl-D-leucine eliminates the option for controlled, selective deprotection in synthetic workflows . These structural and stereochemical differentiations necessitate a rigorous, evidence-based evaluation of comparators to ensure that selected compounds meet the specific requirements of the intended research or industrial application.

Differentiation Evidence for N-Formylglycyl-D-leucine


Stereochemical Differentiation: D-Leucine Configuration

N-Formylglycyl-D-leucine possesses a D-leucine residue, as defined by its SMILES notation CC(C)CC(NC(=O)CNC=O)C(=O)O, which specifies the chiral center . In contrast, the L-enantiomer analog, N-Formylglycyl-L-leucinamide, contains an L-leucine moiety . The D-configuration imparts distinct stereochemical properties that are critical for studies requiring non-natural amino acid incorporation, such as the synthesis of D-amino acid-containing peptides (DAACPs) with enhanced protease resistance .

Peptide Synthesis Stereochemistry Chiral Building Blocks

N-Formyl Protection vs. Free Amine

N-Formylglycyl-D-leucine contains an N-terminal formyl protecting group (CHO) on the glycine residue . Its structural analog, Glycyl-D-leucine (CAS 688-13-1), lacks this formyl group and instead presents a free N-terminal amine . The presence of the N-formyl group enables selective enzymatic deformylation using peptide deformylase (PDF), a strategy utilized in chemoenzymatic peptide synthesis for orthogonal deprotection without side-chain modifications [1].

Peptide Synthesis Protecting Group Chemistry Chemoenzymatic Synthesis

Enzymatic Recognition: D-Leucine vs. L-Leucine

While direct enzymatic data for N-Formylglycyl-D-leucine is limited, the broader class of N-formylated peptides demonstrates that peptide deformylase (PDF) exhibits strong preference for L-methionine at the N-terminus of substrates [1]. This class-level inference suggests that D-amino acid-containing N-formyl peptides, like N-Formylglycyl-D-leucine, will likely display reduced affinity for bacterial PDF compared to their L-counterparts, such as N-Formylglycyl-L-leucinamide . This difference can be leveraged to design PDF-stable substrates for studying bacterial protein maturation or to create selective inhibitors.

Enzymology Substrate Specificity Chiral Recognition

Application Scenarios for N-Formylglycyl-D-leucine


D-Amino Acid Peptide Synthesis

Researchers seeking to synthesize peptides containing D-leucine residues for improved metabolic stability or altered bioactivity should prioritize N-Formylglycyl-D-leucine as a key building block. The D-configuration of the leucine moiety confers resistance to proteolytic degradation compared to L-amino acid-containing peptides . The N-formyl group allows for controlled, stepwise peptide elongation after selective deprotection.

Peptide Deformylase Substrate Specificity

For studies probing the substrate scope of peptide deformylase (PDF), N-Formylglycyl-D-leucine serves as a valuable non-canonical substrate. Given PDF's known preference for L-amino acids , this D-leucine-containing analog can be used to quantify the enzyme's stereochemical tolerance. Comparative kinetic assays against N-Formylglycyl-L-leucinamide can reveal the impact of chiral inversion on catalytic efficiency, aiding in the design of selective PDF inhibitors.

Chemoenzymatic Peptide Synthesis

In chemoenzymatic synthesis workflows requiring orthogonal deprotection, N-Formylglycyl-D-leucine is a strategic choice. Its N-formyl group can be selectively removed by peptide deformylase under mild conditions , while other protecting groups (e.g., Boc, Fmoc) remain intact. This enzymatic approach avoids harsh chemical conditions that might racemize sensitive residues or degrade the peptide backbone.

Chiral Reference Standard

Analytical laboratories developing HPLC or LC-MS methods for the separation and quantification of chiral dipeptides can utilize N-Formylglycyl-D-leucine as a reference standard. Its distinct retention time on chiral stationary phases relative to its L-enantiomer can validate method selectivity and system suitability for assays aimed at determining enantiomeric purity.

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